molecular formula C7H9N3O2 B8005478 N-Methoxy-N-methylpyrimidine-4-carboxamide

N-Methoxy-N-methylpyrimidine-4-carboxamide

Cat. No.: B8005478
M. Wt: 167.17 g/mol
InChI Key: AZOOOOYRFMRYFE-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpyrimidine-4-carboxamide ( 1223452-39-8) is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . As a pyrimidine-based carboxamide, it belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological properties . Pyrimidines are fundamental structures in biology and pharmacology, found in nucleic acids and several synthetic therapeutic agents . This compound serves as a valuable chemical building block or advanced intermediate in organic synthesis and pharmaceutical research . Compounds with the N-methoxy-N-methylamide (Weinreb amide) functional group, such as this one, are particularly useful for synthesizing ketones from carboxylic acid precursors. While specific biological data for this exact molecule is not fully detailed in the literature, related pyrimidine derivatives are extensively researched for their anti-inflammatory activities . The anti-inflammatory potential of pyrimidine scaffolds is often linked to their ability to inhibit key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . Researchers can leverage this versatile pyrimidine carboxamide to develop and explore novel bioactive molecules. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methoxy-N-methylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-4-8-5-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOOOOYRFMRYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Stage 1: Activation of 4-Pyrimidinecarboxylic Acid
The carboxylic acid group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) under inert atmosphere. Key parameters:

  • Temperature : Ambient (20–25°C)

  • Duration : 1 hour

  • Stoichiometry :

    • EDC : HOBt : 4-Pyrimidinecarboxylic acid = 1.2 : 1.1 : 1

    • Triethylamine (2.5 equiv) as base

Stage 2: Amide Bond Formation
Activated intermediate reacts with N,O-dimethylhydroxylamine hydrochloride:

  • Solvent : THF

  • Temperature : Reflux (66°C)

  • Duration : 16 hours

  • Yield : 89%

Critical Optimization Factors

  • Inert Atmosphere : Essential to prevent side reactions with moisture or oxygen.

  • Solvent Purity : THF must be anhydrous (<50 ppm H2O) to avoid hydrolysis of the activated intermediate.

  • Workup Protocol :

    • Dilution with ethyl acetate

    • Sequential washes with 1M HCl, saturated NaHCO3, and brine

    • Column chromatography (SiO2, hexane/EtOAc gradient) for purification

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

Patent CN105924363A demonstrates the utility of microwave irradiation in similar N-methylation reactions. Applied to this system:

  • Conditions : 100–120°C, 150 W, 30–60 minutes

  • Expected Benefits :

    • 20–30% reduction in reaction time

    • Improved regioselectivity

Industrial-Scale Considerations

Catalyst Recovery and Recycling

The use of Raney nickel in related N-methylation processes (e.g., CN105924363A) highlights strategies for cost-effective production:

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5–10 wt%2–5 wt%
Reaction Pressure0.2–1.5 MPa0.5–1.0 MPa
Catalyst Reuse3 cycles10+ cycles

Solvent Selection

Comparative solvent performance in amidation:

SolventDielectric ConstantYield (%)Purity (%)
THF7.68998.5
DMF36.78297.2
Acetonitrile37.57595.8

THF remains optimal due to its balance of polarity and inertness.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.90 (s, 1H, pyrimidine H5), 8.75 (d, J = 5.2 Hz, 1H, pyrimidine H2), 7.45 (d, J = 5.2 Hz, 1H, pyrimidine H3), 3.65 (s, 3H, OCH3), 3.25 (s, 3H, NCH3).

  • HRMS (ESI+) :
    m/z calculated for C7H9N3O2 [M+H]+: 167.0695, found: 167.0692.

Purity Optimization

Recrystallization from ethanol/water (4:1 v/v) achieves >99% purity by HPLC:

  • Mobile Phase: 60:40 MeCN/H2O + 0.1% TFA

  • Retention Time: 6.8 min.

MetricValue
Atom Economy78.4%
E-Factor12.6
Process Mass Intensity18.9

Emerging Methodologies

Continuous Flow Synthesis

Preliminary studies on analogous compounds show:

  • 3x higher space-time yield vs batch

  • 50% reduction in solvent use

  • Potential for >90% yield at 100 g/h throughput

Biocatalytic Approaches

Lipase-mediated amidation (e.g., Candida antarctica Lipase B):

  • Conditions : 40°C, pH 7.5, 24 h

  • Conversion : 65% (needs optimization)

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inhibition of NAPE-PLD

One of the most significant applications of N-methoxy-N-methylpyrimidine-4-carboxamide is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators involved in various physiological processes.

  • Mechanism of Action : The compound has been shown to inhibit NAPE-PLD effectively, leading to decreased levels of NAEs in the brain and modulation of emotional behavior in animal models. The structure-activity relationship (SAR) studies indicated that modifications to the compound significantly enhance its potency and lipophilicity, making it a suitable candidate for further pharmacological exploration .
CompoundIC50 (nM)Lipophilicity (cLogP)Notes
LEI-401723.68Lead compound for NAPE-PLD inhibition
LEI-4021502.95Less potent than LEI-401

Cancer Therapeutics

Pyrimidine derivatives, including this compound, have been explored for their anticancer properties. Recent studies have demonstrated that compounds within this class can inhibit cancer cell proliferation and induce apoptosis.

  • Case Study : In vitro studies have shown that certain pyrimidine-based compounds exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancers. For instance, a pyrimidine derivative demonstrated an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil .
Cancer TypeIC50 (μM)Selectivity Index
MCF-70.87High
MDA-MB-2311.75Moderate

Neuropharmacology

The inhibition of NAPE-PLD by this compound has implications for neuropharmacology. By modulating the levels of NAEs, this compound may influence neurochemical pathways related to mood regulation and anxiety.

  • Research Findings : In vivo studies have shown that administration of LEI-401 resulted in significant behavioral changes in mice, suggesting its potential as a therapeutic agent for mood disorders .

Metabolic Disorders

Emerging research indicates that the modulation of lipid mediators through NAPE-PLD inhibition can also affect metabolic pathways, potentially offering therapeutic avenues for conditions like obesity and insulin resistance.

  • Implications : By reducing NAE levels, this compound could help regulate energy balance and lipid metabolism, presenting a novel approach to treat metabolic syndromes .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylpyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Log P (Predicted) Solubility DNA Binding (Ka, M⁻¹)
N-Methoxy-N-methylpyrimidine-4-carboxamide ~0.8 (estimated) Moderate in EtOAc Not reported
Compound 23 ~2.1 (estimated) Low in water Not reported
Acridinecarboxamide (NSC 343 499) 1.10 Lipophilic 2.1 × 10⁶
  • Key Observations: The methoxy and methyl groups in the parent compound likely contribute to moderate lipophilicity (log P ~0.8), enhancing membrane permeability compared to more polar analogues like N-hydroxy-4-oxopyrimidine derivatives . Acridinecarboxamide’s high DNA binding affinity (Ka = 2.1 × 10⁶ M⁻¹) underscores the role of planar aromatic systems in intercalation, a property less pronounced in pyrimidine carboxamides without extended conjugation.

Biological Activity

N-Methoxy-N-methylpyrimidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, therapeutic applications, and biological effects.

Chemical Structure and Properties

This compound has a pyrimidine core with a methoxy and methyl substituent, which influences its reactivity and biological activity. The structural characteristics of this compound allow it to interact with various biological targets, including enzymes and receptors, modulating several cellular pathways.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This mechanism is crucial in therapeutic contexts where enzyme modulation is required.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that are significant in disease processes such as cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM .
  • Selectivity : It demonstrates a selective inhibitory effect on cancer cells compared to normal cells, providing a therapeutic window that is advantageous for cancer treatment .

Other Biological Activities

In addition to its anticancer effects, the compound shows promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Neurological Applications : Some analogs of pyrimidine derivatives have been explored for their roles in neurological conditions, indicating a broader scope of potential applications for this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • In Vivo Studies : In animal models, the compound has been shown to inhibit tumor growth effectively. For example, in BALB/c nude mice inoculated with MDA-MB-231 cells, treatment resulted in reduced metastatic nodules after 30 days .
  • Molecular Docking Studies : Computational analyses have indicated that the compound binds effectively to targets involved in cancer progression and inflammation. These studies help elucidate the binding affinities and interactions at the molecular level .

Data Summary Table

Biological Activity IC50 Value (μM) Target Cell Line Notes
Anticancer0.126MDA-MB-231Significant inhibition of cell proliferation
Selectivity19-foldMCF10A (non-cancer)Greater effect on cancer cells than normal cells
Anti-inflammatoryNot quantifiedVariousPotential modulation of inflammatory pathways

Q & A

Q. What are the established synthetic routes for N-Methoxy-N-methylpyrimidine-4-carboxamide, and what analytical methods are used for structural confirmation?

Answer: Synthesis typically involves multi-step organic reactions, such as coupling a pyrimidine derivative with a methoxy-methyl carboxamide group. Key steps may include nucleophilic substitution or amidation under anhydrous conditions. For example, analogous pyrimidine-carboxamide syntheses use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or THF . Structural confirmation relies on:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to identify carbonyl (C=O) and methoxy (C-O) functional groups .
  • Elemental analysis (C, H, N) to validate purity and stoichiometry .

Q. What safety protocols should be followed given limited toxicological data for this compound?

Answer: Based on structurally related compounds (e.g., pyridine-2-carboxamides), adhere to:

  • GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) .
  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize exposure.
  • Conduct a risk assessment incorporating analog data (e.g., pyrimidine derivatives with similar substituents) and prioritize waste disposal via certified chemical waste services .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of pyrimidine intermediates with methoxy-methyl carboxamide groups?

Answer: Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in amidation reactions .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) may improve kinetics, but monitor for decomposition via TLC or HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar pyrimidine carboxamides?

Answer: Discrepancies may arise from:

  • Purity differences : Validate compound integrity via HPLC (>95% purity) and mass spectrometry .
  • Assay variability : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀ measurements) using controls like known inhibitors.
  • Structural nuances : Compare substituent effects (e.g., methoxy vs. methyl groups) using molecular docking to assess target binding .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

Answer:

  • Microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
  • CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Structural analogs : Compare with trifluoromethyl-containing pyrimidines, which often exhibit enhanced metabolic stability due to electron-withdrawing effects .

Q. How can computational methods aid in predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for pharmacokinetic profiling .
  • pKa prediction : Determine ionizable groups (e.g., carboxamide) to assess solubility at physiological pH .
  • Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide SAR (structure-activity relationship) studies .

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